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Introduction
GSK3179106 is a first-in-class, potent, and selective small molecule inhibitor of the

Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Developed by

GlaxoSmithKline, this compound has been investigated as a potential therapeutic for Irritable

Bowel Syndrome (IBS).[1][3] The rationale for its development stems from the critical role of

RET signaling in the development and maintenance of the enteric nervous system (ENS).[1]

Dysregulation of the ENS is believed to contribute to the symptoms of IBS, such as abdominal

pain and altered bowel habits. GSK3179106 is designed to be gut-restricted, minimizing

systemic exposure and potential side effects. This document provides a comprehensive

technical overview of the discovery and development of GSK3179106, including its mechanism

of action, key preclinical and clinical data, and detailed experimental methodologies.

Discovery and Medicinal Chemistry
The discovery of GSK3179106 was the result of a targeted screening effort and subsequent

structure-activity relationship (SAR) optimization. The aim was to develop a potent and

selective RET inhibitor with physicochemical properties that would limit its absorption from the

gastrointestinal tract. The chemical name for GSK3179106 is 2-(4-(4-ethoxy-6-oxo-1,6-

dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-

yl)acetamide. The medicinal chemistry campaign focused on optimizing potency, selectivity,
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and minimizing mutagenicity, leading to the identification of GSK3179106 as a clinical

candidate.

Mechanism of Action
GSK3179106 functions as a potent inhibitor of RET kinase. RET is a receptor tyrosine kinase

that, upon binding to its co-receptor/ligand complex (GFRα/GDNF family ligands), undergoes

dimerization and autophosphorylation, initiating downstream signaling cascades. These

pathways are crucial for neuronal survival, function, and plasticity within the ENS. In conditions

like IBS, it is hypothesized that sensitization of colonic afferent neurons contributes to visceral

hypersensitivity. By inhibiting RET kinase in the gut, GSK3179106 is intended to normalize

neuronal function and alleviate the symptoms of IBS.

Below is a diagram illustrating the proposed signaling pathway of RET and the inhibitory action

of GSK3179106.
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RET Signaling Pathway and Inhibition by GSK3179106
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Caption: RET signaling pathway and its inhibition by GSK3179106.
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In Vitro Potency and Selectivity
GSK3179106 demonstrated potent inhibition of RET kinase in biochemical assays. Its

selectivity was assessed against a broad panel of other kinases.

Table 1: In Vitro Potency and Selectivity of GSK3179106

Target/Assay IC50 (nM) Reference

RET (human, biochemical) 0.3

RET (human, biochemical) 0.4

RET (rat, biochemical) 0.2

RET (cellular) 11

VEGFR2 273-fold less potent than RET

Kinase Panel (>300 kinases) 26 kinases inhibited at 1 µM

Cellular Activity
The inhibitory effect of GSK3179106 on RET phosphorylation and cell proliferation was

evaluated in various cell lines.

Table 2: Cellular Activity of GSK3179106

Cell Line Assay IC50 (nM) Reference

TT (RET-dependent) Proliferation 25.5

SK-N-AS (RET-

independent)
Proliferation >10,000

A549 (RET-

independent)
Proliferation >10,000

SK-N-AS RET Phosphorylation 4.6

TT RET Phosphorylation 11.1
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In Vivo Efficacy
The efficacy of GSK3179106 was assessed in a rat model of colonic hypersensitivity, a key

feature of IBS.

Table 3: In Vivo Efficacy of GSK3179106 in a Rat Model of Colonic Hypersensitivity

Dose
Route of
Administration

Dosing
Regimen

Outcome Reference

10 mg/kg Oral (p.o.)
Twice daily for

3.5 days

Reduced

visceromotor

response to

colorectal

distension

Pharmacokinetics
Pharmacokinetic studies were conducted in rats to evaluate the distribution of GSK3179106,

confirming its gut-restricted properties.

Table 4: Pharmacokinetic Parameters of GSK3179106 in Rats
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Parameter Value Conditions Reference

AUC (plasma) 102 ng·h/mL
0.06 mg/kg single IV

dose

Cmax (plasma) 40 ng/mL

10 mg/kg oral dose,

twice daily for 3.5

days

Cmax (colon contents) 287,500 ng/mL

10 mg/kg oral dose,

twice daily for 3.5

days

Cmax (duodenum) 15,713 ng/mL

10 mg/kg oral dose,

twice daily for 3.5

days

Cmax (jejunum) 12,800 ng/mL

10 mg/kg oral dose,

twice daily for 3.5

days

Cmax (ileum) 5,520 ng/mL

10 mg/kg oral dose,

twice daily for 3.5

days

Clinical Development
GSK3179106 progressed to Phase I clinical trials in healthy volunteers to assess its safety,

tolerability, and pharmacokinetics.

Table 5: Overview of Phase I Clinical Trials for GSK3179106
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Trial
Identifier

Study
Design

Population Dosing
Key
Findings

Reference

NCT0272728

3

Single-dose,

randomized,

placebo-

controlled

16 healthy

volunteers

10 mg to 800

mg

Well tolerated

up to 800 mg.

Low and less

than dose-

proportional

bioavailability

when fasted.

Significant

food effect

observed.

NCT0279899

1

Repeat-dose,

randomized,

placebo-

controlled

46 healthy

volunteers

5 mg to 100

mg once

daily; 100 mg

and 200 mg

twice daily for

14 days with

food

Well tolerated

up to 400 mg

total daily

dose. Dose-

dependent

exposure up

to 100 mg but

not dose-

proportional.

Accumulation

observed with

both once

and twice

daily dosing.

Experimental Protocols
RET Kinase Inhibition Assay (Biochemical)

Principle: To measure the in vitro inhibitory activity of GSK3179106 against the RET kinase.

Methodology: A standard enzymatic assay format, such as a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay, is typically used. The assay measures the

phosphorylation of a substrate peptide by the RET kinase domain.
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Recombinant human RET kinase is incubated with a biotinylated substrate peptide and

ATP in an assay buffer.

GSK3179106 at various concentrations is added to the reaction mixture.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and a detection reagent mix containing a europium-labeled anti-

phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.

After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is

proportional to the extent of substrate phosphorylation.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell Proliferation Assay
Principle: To determine the effect of GSK3179106 on the proliferation of RET-dependent and

RET-independent cancer cell lines.

Methodology:

Cells (e.g., TT, SK-N-AS, A549) are seeded in 96-well plates and allowed to adhere

overnight.

The cells are then treated with a range of concentrations of GSK3179106 or vehicle

control.

The plates are incubated for a specified period (e.g., 3 to 8 days).

Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-

Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of

metabolically active cells.

Luminescence is measured using a plate reader.

IC50 values are determined from the dose-response curves.
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In Vivo Colonic Hypersensitivity Model
Principle: To evaluate the efficacy of GSK3179106 in a non-inflammatory rat model of

visceral hypersensitivity.

Methodology:

A transient colonic irritation is induced in rats by a low concentration of acetic acid

administered as an enema. This sensitizes the colonic afferent nerves.

Rats are treated orally with GSK3179106 (e.g., 10 mg/kg, twice daily for 3.5 days) or

vehicle.

Following the treatment period, colorectal distension is performed by inflating a balloon

catheter inserted into the colon to various pressures.

The visceromotor response (VMR), typically quantified by counting abdominal muscle

contractions, is visually monitored and recorded.

The reduction in the VMR in the drug-treated group compared to the vehicle-treated group

indicates an analgesic effect.

The workflow for the in vivo colonic hypersensitivity experiment is depicted below.
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In Vivo Colonic Hypersensitivity Workflow
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Caption: Workflow for the in vivo colonic hypersensitivity model.

Conclusion
GSK3179106 is a potent, selective, and gut-restricted RET kinase inhibitor that has shown

promise in preclinical models of visceral hypersensitivity. Its development was based on a

strong scientific rationale targeting the role of the enteric nervous system in Irritable Bowel

Syndrome. The first-in-human studies demonstrated that GSK3179106 was well-tolerated in

healthy volunteers. While there have been no recent reports on its continued development, the

data gathered on GSK3179106 provides a valuable case study in the design and early-stage

evaluation of gut-restricted kinase inhibitors for non-oncological indications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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